4,5-Diphenylimidazole 4,5-Diphenylimidazole
Brand Name: Vulcanchem
CAS No.: 668-94-0
VCID: VC21321123
InChI: InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
SMILES: C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3
Molecular Formula: C15H12N2
Molecular Weight: 220.27 g/mol

4,5-Diphenylimidazole

CAS No.: 668-94-0

Cat. No.: VC21321123

Molecular Formula: C15H12N2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

4,5-Diphenylimidazole - 668-94-0

Specification

CAS No. 668-94-0
Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
IUPAC Name 4,5-diphenyl-1H-imidazole
Standard InChI InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
Standard InChI Key CPHGOBGXZQKCKI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3

Introduction

Physical and Chemical Properties

4,5-Diphenylimidazole exhibits specific physicochemical properties that define its behavior in various experimental and application contexts. These properties are summarized in Table 1 below:

PropertyValueReference
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Physical StateSolid powder to crystal
ColorWhite to almost white
Melting Point228-230°C (literature), 231.0-237.0°C (experimental range)
Boiling Point351.21°C (rough estimate)
Density1.149
Refractive Index1.5000 (estimate)
SolubilitySoluble in methanol
pKa12.99±0.10 (Predicted)
Storage TemperatureRoom temperature (sealed in dry conditions, 15°C or below recommended)
Heat of Fusion (ΔfusH)34.19 kJ/mol, 32.34 kJ/mol at 505.00 K
LogP (octanol/water)3.262

The compound's relatively high melting point (228-230°C) reflects the stability of its crystal lattice, which is attributed to the rigid structure formed by the imidazole core and the two phenyl substituents . The solubility profile indicates compatibility with polar organic solvents like methanol, which is advantageous for various chemical reactions and purification processes .

Chemical Structure and Analysis

The chemical structure of 4,5-Diphenylimidazole consists of a five-membered imidazole ring with two phenyl groups attached at positions 4 and 5. The imidazole ring contains two nitrogen atoms – one pyrrole-like nitrogen (NH) and one pyridine-like nitrogen – which contribute to the compound's ability to function as both a hydrogen bond donor and acceptor .

Spectroscopic analysis supports the structural elucidation of 4,5-Diphenylimidazole:

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic signals for the imidazole proton and the aromatic protons from the phenyl rings .

  • Crystallographic studies of derivatives such as 2-(2-hydroxyphenyl)-4,5-diphenylimidazole reveal interesting structural features. This particular derivative shows intramolecular hydrogen bonding between the imidazole nitrogen and the hydroxyl group, with an N…O distance of 2.528(3)Å .

The structural properties of 4,5-Diphenylimidazole allow it to serve as a scaffold for further functionalization, enabling the synthesis of various derivatives with enhanced or novel properties .

Applications in Scientific Research

4,5-Diphenylimidazole demonstrates remarkable versatility across multiple research domains:

Analytical Chemistry Applications

The compound exhibits significant utility in analytical chemistry:

  • It serves as a chromogenic reagent for the spectrophotometric determination of metal ions, enabling sensitive and selective analysis in complex matrices .

  • The compound is utilized in chromatographic techniques to separate and identify complex mixtures, aiding researchers in quality control and product development processes .

Pharmaceutical Applications

4,5-Diphenylimidazole plays important roles in pharmaceutical research:

  • It functions as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways, enhancing drug efficacy .

  • The compound has been studied as an antiallergic agent (referred to as DIT in some literature). In one clinical study, it was administered to 25 patients with urticaria in dosages of 5-10 mg three times daily after meals, with good to excellent results achieved in 15 patients .

  • Its derivatives may participate in enzyme inhibition studies, helping researchers understand enzyme mechanisms and develop new therapeutic strategies .

Material Science Applications

In material science, 4,5-Diphenylimidazole contributes to advanced materials development:

  • It is used in the development of polymers and coatings, where its unique chemical properties enhance durability and performance .

  • The compound's ability to form specific interactions with other molecules through its imidazole nitrogen atoms makes it valuable in designing materials with controlled properties .

Catalysis Applications

The compound demonstrates utility in catalytic processes:

  • It is employed as a catalyst in organic reactions, improving reaction rates and yields, which is crucial in the production of fine chemicals and agrochemicals .

  • Its ability to coordinate with metal ions makes it potentially useful in the development of metal-imidazole complexes for specialized catalytic applications .

Structural Derivatives and Related Compounds

Several important derivatives of 4,5-Diphenylimidazole have been developed and studied:

  • 2-(2-Hydroxyphenyl)-4,5-diphenylimidazole: The crystal structure of this compound reveals interesting hydrogen bonding patterns. The structure contains intramolecular N…H-O hydrogen bonding between the imidazole and hydroxyl groups, with an N…O distance of 2.528(3)Å .

  • 4,5-Diphenylimidazole-1,2-diamine (CAS No. 19933-51-8): This nitrogen-enriched derivative has the molecular formula C15H14N4 and a molecular weight of 250.30 g/mol .

  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (CAS No. 1752-94-9): This derivative incorporates a phenol group at position 2 of the imidazole ring, with potential applications in biochemical research .

These derivatives demonstrate how the basic 4,5-Diphenylimidazole structure can be modified to create compounds with enhanced or specialized properties for specific applications.

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